6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-16-17-12(11)18/h5-8H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLVZDSCWSQWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with boronic acids or boronate esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated phthalazinone reacts with a boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The phthalazinone core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced phthalazinone derivatives.
Substitution: Substituted phthalazinone derivatives.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one depends on its application. In organic synthesis, it acts as a boronate ester, facilitating cross-coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles.
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Modifications
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one (CAS: 1105710-32-4): Replaces the phthalazinone core with a benzooxazolone moiety. Molecular weight: 261.08 g/mol (vs. ~274–290 g/mol for phthalazinone derivatives). Applications: The oxazolone core may enhance electron-deficient character, improving reactivity in cross-couplings . Stability: Requires storage at 2–8°C due to boronate hydrolysis sensitivity .
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: MFCD16995905): Features a benzimidazolone core, known for kinase inhibition and DNA interaction. Molecular weight: 257.10 g/mol.
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS: 1009303-58-5): Utilizes a quinazolinone core, a privileged structure in EGFR kinase inhibitors (e.g., gefitinib). Molecular weight: ~285 g/mol. Applications: The electron-rich quinazolinone may stabilize intermediates in palladium-catalyzed reactions .
Substituent Variations
6-Chloro-7-methyl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine ():
2-Substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives ():
Physicochemical Properties
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H18BNO4. The compound features a phthalazine core linked to a dioxaborolane moiety, which enhances its reactivity and stability. The presence of the boron atom contributes to its potential as a versatile building block in organic synthesis and biological applications.
Recent studies have highlighted the compound's ability to inhibit specific signaling pathways. One notable mechanism involves the inhibition of the TGFβRI kinase pathway. In a study assessing various phthalazine derivatives, it was found that certain compounds exhibited moderate potency against TGFβ-Smad signaling pathways without directly inhibiting TGFβRI kinase activity. For instance, a related compound demonstrated an IC50 value of 0.11 ± 0.02 µM with a selectivity index of approximately 112-fold .
Biological Activity Assays
The biological activity of this compound has been evaluated through various assays:
Case Studies
In a focused study on phthalazine derivatives aimed at targeting the TGFβ pathway without direct kinase inhibition, several compounds were synthesized and screened. Among these, the compound demonstrated a promising profile for impairing TGFβ signaling while maintaining low cytotoxicity. This suggests potential applications in diseases where TGFβ signaling is dysregulated.
Applications in Drug Discovery
The unique properties of this compound make it a candidate for further exploration in drug development:
- Cancer Therapy : Due to its ability to modulate TGFβ signaling pathways, it may be beneficial in treating cancers where this pathway is implicated.
- Fibrosis Treatment : The inhibition of TGFβ signaling could also be explored for therapeutic strategies against fibrotic diseases.
- Inflammatory Disorders : Given its impact on immune signaling pathways, it may serve as an anti-inflammatory agent.
Q & A
Q. What synthetic strategies are commonly employed to prepare 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one?
The synthesis typically involves introducing the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position of the phthalazinone scaffold. Key steps include:
- Borylation via Suzuki-Miyaura coupling precursors : Palladium-catalyzed cross-coupling reactions with aryl halides or triflates (e.g., using pinacol borane or bis(pinacolato)diboron) .
- Functionalization of pre-formed phthalazinone intermediates : For example, reacting 6-bromo-phthalazin-1(2H)-one with bis(pinacolato)diboron under Miyaura borylation conditions .
- Characterization : Confirmed via -NMR (e.g., δ 1.24 ppm for pinacol methyl groups), HRMS, and IR spectroscopy to validate boronic ester integration .
Q. How can researchers verify the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC or silica gel chromatography to isolate impurities (common byproducts include deborylated derivatives or unreacted precursors) .
- Spectroscopic techniques :
- -NMR: Peaks at δ 1.24 ppm (pinacol methyl groups) and aromatic protons in the δ 7.0–8.5 ppm range for the phthalazinone core .
- HRMS: Exact mass matching the molecular formula (e.g., CHBNO requires m/z 299.1573 [M+H]) .
- FTIR: B-O stretching vibrations near 1350–1400 cm .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What are the primary applications of this compound in organic synthesis?
- Suzuki-Miyaura cross-coupling : The boronic ester group enables C-C bond formation with aryl/heteroaryl halides, facilitating access to biaryl phthalazinone derivatives for drug discovery .
- Protodeboronation mitigation : The pinacol boronate group improves stability under acidic/basic conditions compared to free boronic acids, reducing side reactions .
- Intermediate in bioactive molecule synthesis : Used to prepare analogs with reported antimicrobial, anti-inflammatory, or antitumor activities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of phthalazinone-boronic ester derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to targets like COX-2 or bacterial enzymes by modeling interactions between the boronic ester/phthalazinone moieties and active sites .
- DFT-based electronic analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability. For example, lower HOMO-LUMO gaps correlate with higher antimicrobial activity in related compounds .
- Solvent effect modeling : Optimize solubility parameters (e.g., using COSMO-RS) to improve bioavailability .
Q. What experimental challenges arise when scaling up the synthesis of this compound, and how can they be addressed?
- Byproduct formation : Deborylation or oxidation during prolonged reactions. Mitigate via inert atmosphere (N/Ar), low-temperature conditions, or additives like BHT (butylated hydroxytoluene) .
- Purification difficulties : Use gradient elution in HPLC or recrystallization from ethanol/water mixtures to separate closely related impurities .
- Catalyst optimization : Screen palladium sources (e.g., Pd(OAc) vs. PdCl(dppf)) and ligands (XPhos, SPhos) to improve coupling efficiency and reduce catalyst loading .
Q. How can researchers resolve discrepancies in biological activity data for phthalazinone-boronic ester derivatives?
- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial studies) across multiple replicates to confirm activity trends .
- Metabolic stability assessment : Test compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .
- Counter-screening : Evaluate selectivity against related targets (e.g., COX-1 vs. COX-2 for anti-inflammatory agents) to identify off-target effects .
Q. What strategies are effective in analyzing the regioselectivity of borylation reactions on the phthalazinone scaffold?
- Directed ortho-metallation : Use directing groups (e.g., amides) to control boronic ester placement .
- Competitive kinetic studies : Compare reaction rates of 6- vs. 7-bromo-phthalazinone isomers under identical conditions to quantify regioselectivity .
- X-ray crystallography : Resolve crystal structures of intermediates to confirm substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
